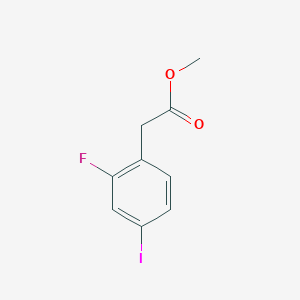
2-Fluoro-4-iodo phenyl acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-iodo phenyl acetic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo phenyl acetic acid methyl ester typically involves the esterification of 2-Fluoro-4-iodo phenyl acetic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.
化学反应分析
Types of Reactions
2-Fluoro-4-iodo phenyl acetic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of both fluorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form the corresponding alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are essential for Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl acetic acid methyl esters with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include the corresponding carboxylic acid or alcohol.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
科学研究应用
2-Fluoro-4-iodo phenyl acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic esters.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Fluoro-4-iodo phenyl acetic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The presence of fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-bromo phenyl acetic acid methyl ester
- 2-Fluoro-4-chloro phenyl acetic acid methyl ester
- 2-Fluoro-4-nitro phenyl acetic acid methyl ester
Uniqueness
2-Fluoro-4-iodo phenyl acetic acid methyl ester is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity, making it more versatile in various synthetic applications. Additionally, the iodine atom can serve as a useful handle for further functionalization through coupling reactions, which is not as easily achievable with other halogens.
属性
IUPAC Name |
methyl 2-(2-fluoro-4-iodophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYKILFYVRVLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
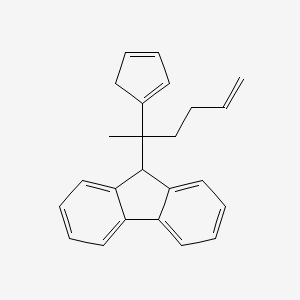

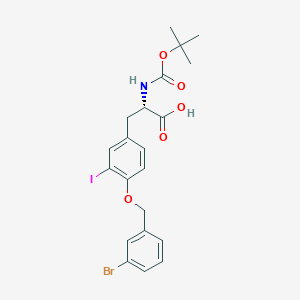
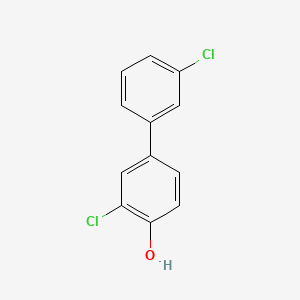
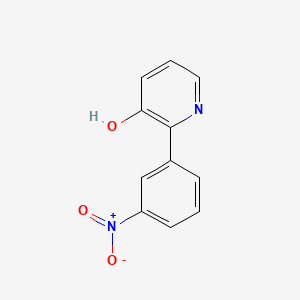
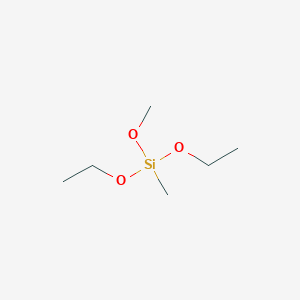
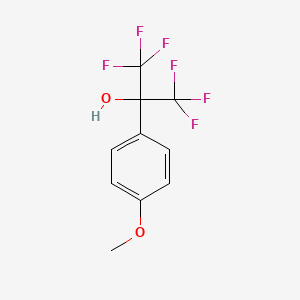

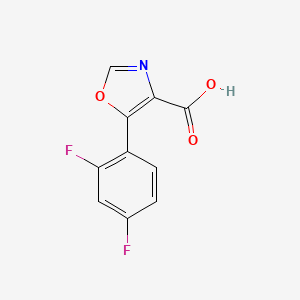
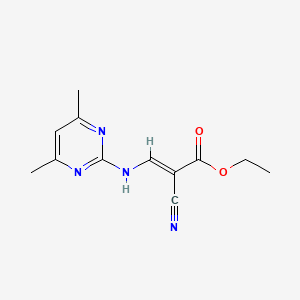
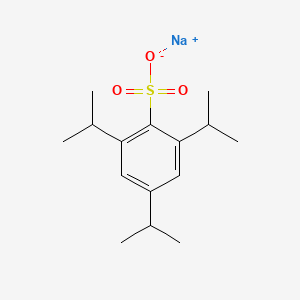
![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)
![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)
